N-Dodecyl-2-(2-methoxyphenyl)acetamide
Description
N-Dodecyl-2-(2-methoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a dodecyl alkyl chain (C12) attached to the acetamide nitrogen and a 2-methoxyphenyl group at the α-carbon. The dodecyl chain enhances lipophilicity, facilitating membrane penetration, while the 2-methoxyphenyl group may contribute to biological activity through electron-donating effects or aromatic interactions . Analogous compounds, such as N-dodecyl-2-(pyridin-1-ium)acetamide chloride (C12cmpCl), demonstrate potent antimicrobial activity in poultry house disinfectants, highlighting the role of the dodecyl chain in disrupting microbial membranes .
Properties
CAS No. |
89575-28-0 |
|---|---|
Molecular Formula |
C21H35NO2 |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
N-dodecyl-2-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H35NO2/c1-3-4-5-6-7-8-9-10-11-14-17-22-21(23)18-19-15-12-13-16-20(19)24-2/h12-13,15-16H,3-11,14,17-18H2,1-2H3,(H,22,23) |
InChI Key |
WBPIZWKYARFHSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)CC1=CC=CC=C1OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Dodecyl-2-(2-methoxyphenyl)acetamide typically involves the reaction of 2-(2-methoxyphenyl)acetic acid with dodecylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 40°C
- Reaction time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions
N-Dodecyl-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in ethanol.
Major Products Formed
Oxidation: Formation of 2-(2-hydroxyphenyl)acetamide.
Reduction: Formation of N-dodecyl-2-(2-methoxyphenyl)ethylamine.
Substitution: Formation of N-dodecyl-2-(2-alkoxyphenyl)acetamide.
Scientific Research Applications
N-Dodecyl-2-(2-methoxyphenyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.
Biology: Employed in the study of membrane proteins and as a detergent in cell lysis buffers.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties.
Mechanism of Action
The mechanism of action of N-Dodecyl-2-(2-methoxyphenyl)acetamide involves its ability to interact with lipid bilayers and proteins. The dodecyl chain allows the compound to insert into lipid membranes, disrupting their structure and increasing permeability. The methoxyphenyl group can interact with aromatic residues in proteins, affecting their conformation and function. These interactions make it a valuable tool in the study of membrane dynamics and protein-lipid interactions.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Antimicrobial Activity
- N-Dodecyl-2-(pyridin-1-ium)acetamide chloride (C12cmpCl): This cationic compound exhibits broad-spectrum antimicrobial activity due to its pyridinium group, which enhances electrostatic interactions with negatively charged bacterial membranes. The dodecyl chain further destabilizes lipid bilayers, achieving a 99% reduction in pathogenic microorganisms in poultry environments . Comparison: The target compound lacks the cationic pyridinium group but retains the dodecyl chain.
Anti-Cancer Activity
- N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38): Methoxyphenyl acetamides with sulfonyl and heterocyclic substituents show IC50 values <10 µM against cancer cell lines (e.g., HCT-116, MCF-7). The sulfonyl group enhances binding to kinase domains, while the methoxyphenyl moiety stabilizes hydrophobic interactions . Comparison: The target compound’s dodecyl chain may limit solubility and cellular uptake compared to smaller heterocyclic substituents, redirecting its utility toward non-therapeutic applications like disinfectants.
Pesticides
- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): A chloroacetamide herbicide with a methoxymethyl group, alachlor inhibits plant fatty acid synthesis. Its shorter alkyl chains (diethylphenyl) optimize soil mobility and root absorption .
Chemical Intermediates
- 2-Cyano-N-(2-methoxyphenyl)acetamide: Marketed as an industrial intermediate, this compound’s cyano group enables reactivity in polymer synthesis. The methoxyphenyl group contributes steric bulk, influencing reaction pathways . Comparison: The target compound’s dodecyl chain could serve as a surfactant template in polymer emulsions, though its larger size may complicate synthetic workflows.
Data Table: Key Structural and Functional Comparisons
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